![molecular formula C12H12O2 B087969 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene CAS No. 73650-68-7](/img/structure/B87969.png)
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, also known as DTT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. DTT is a heterocyclic compound that contains two oxygen atoms and a cyclooctene ring system. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.
Mecanismo De Acción
The mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene is not fully understood, but it is believed to involve the modulation of ion channels. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to interact with voltage-gated ion channels, such as the potassium channel Kv1.3, and to inhibit their activity. This inhibition of ion channels may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to have various biochemical and physiological effects, such as the inhibition of ion channels, the induction of apoptosis, and the modulation of cellular signaling pathways. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Another advantage is its potential as a building block for the synthesis of more complex molecules. However, one limitation of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
For the study of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene may include the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science and catalysis. Further studies may also be needed to understand the mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene and its potential side effects.
Métodos De Síntesis
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene can be synthesized using different methods, such as the Diels-Alder reaction and the Prins reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, while the Prins reaction involves the reaction between an aldehyde or ketone and an alkene. Both methods have been used to synthesize 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, and the yield and purity of the compound depend on the reaction conditions and the starting materials used.
Aplicaciones Científicas De Investigación
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential applications in various fields, such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a building block for the synthesis of more complex molecules. In material science, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a ligand for the preparation of metal complexes with potential applications in catalysis. In medicinal chemistry, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential as an anticancer agent and as a modulator of ion channels.
Propiedades
Número CAS |
73650-68-7 |
|---|---|
Nombre del producto |
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene |
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
13,14-dioxatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H12O2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4H,5-8H2 |
Clave InChI |
QBAVGEZIXWZVPE-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
SMILES canónico |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
Otros números CAS |
5088-46-0 73650-68-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



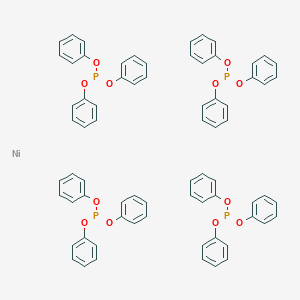
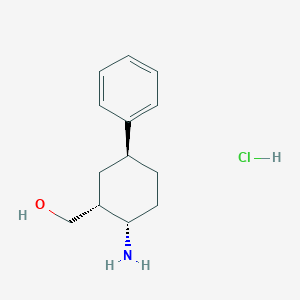
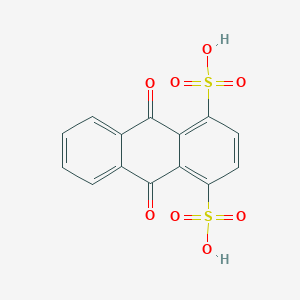
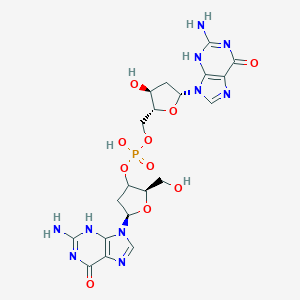
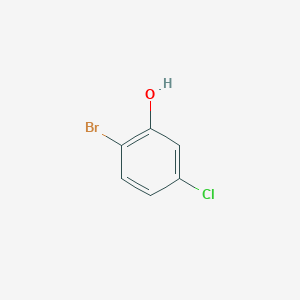
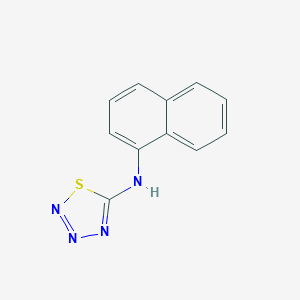
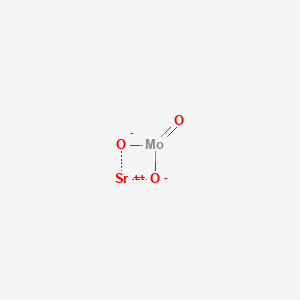
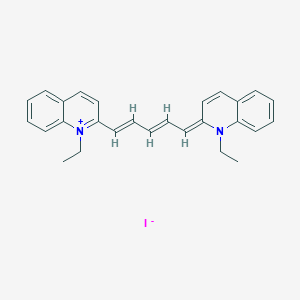
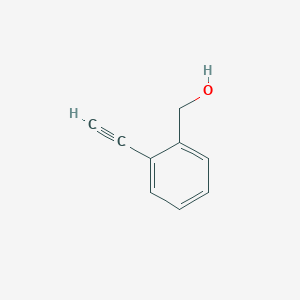
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
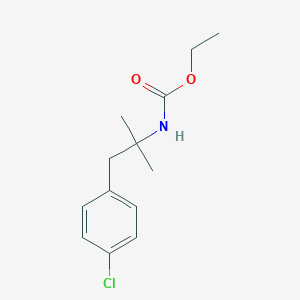
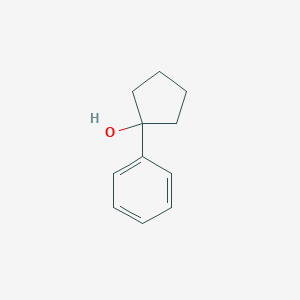
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
